4,4-Dimethylimidazolidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-5(2)3-6-4(8)7-5/h3H2,1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLLLHYGMMQKFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283209 | |

| Record name | 4,4-dimethyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24572-33-6 | |

| Record name | NSC30468 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-dimethyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4,4-Dimethylimidazolidin-2-one

Introduction: 4,4-Dimethylimidazolidin-2-one is a heterocyclic organic compound featuring a five-membered ring containing two nitrogen atoms and a carbonyl group. As a derivative of imidazolidinone, it belongs to a class of compounds that are pivotal in medicinal chemistry and materials science. The imidazolidin-2-one scaffold is a well-established structural motif found in a multitude of bioactive compounds and several FDA-approved drugs, such as the anticonvulsant ethotoin, the antibiotic nitrofurantoin, and the muscle relaxant dantrolene[1]. The unique arrangement of hydrogen bond donors and acceptors, coupled with the rigid cyclic structure, makes this scaffold an attractive building block for designing molecules with specific biological targets.

This guide provides a comprehensive overview of the core chemical properties of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic signature, synthesis, and reactivity, highlighting its potential as a valuable intermediate in the development of novel chemical entities.

Section 1: Physicochemical and Structural Properties

The fundamental properties of a molecule dictate its behavior in chemical and biological systems. This compound is a white crystalline solid whose structure is defined by a central imidazolidinone ring with two methyl groups substituted at the C4 position. These gem-dimethyl groups introduce steric bulk and influence the molecule's overall conformation and intermolecular interactions.

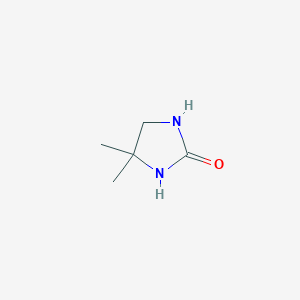

Caption: 2D Structure of this compound.

A summary of its key computed and experimental properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 24572-33-6 | PubChem[2] |

| Molecular Formula | C₅H₁₀N₂O | PubChem[2] |

| Molecular Weight | 114.15 g/mol | PubChem[2] |

| Melting Point | 235°C (recrystallized from methanol) | ChemicalBook[3] |

| XLogP3 (Lipophilicity) | -0.2 | PubChem[2] |

| Hydrogen Bond Donors | 2 | PubChem[2] |

| Hydrogen Bond Acceptors | 1 | PubChem[2] |

| SMILES | CC1(CNC(=O)N1)C | PubChem[2] |

Section 2: Spectroscopic Characterization

Unambiguous identification of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's atomic composition and connectivity.

Caption: General workflow for the spectroscopic analysis of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show three distinct signals. A sharp singlet around δ 1.35 ppm integrating to 6 protons corresponds to the two magnetically equivalent methyl groups (CH₃). A singlet at approximately δ 3.45 ppm corresponds to the 2 protons of the methylene group (CH₂) in the ring. A broader singlet further downfield, around δ 8.20 ppm , is characteristic of the N-H proton.

-

¹³C NMR (DMSO-d₆): The carbon spectrum should reveal three signals. The methyl group carbons (CH₃) would appear around δ 22.1 ppm . The quaternary carbon C4, bonded to the two methyl groups, is expected at δ 48.5 ppm . The carbonyl carbon (C=O) signal appears significantly downfield at δ 158.9 ppm due to the deshielding effect of the oxygen atom.[2]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is essential for identifying the key functional groups. The spectrum of this compound is characterized by a strong, sharp absorption band around 1700 cm⁻¹ , which is indicative of the carbonyl (C=O) stretching vibration of the cyclic urea. Another prominent feature is a broad absorption in the region of 3300 cm⁻¹ , corresponding to the N-H stretching vibration.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed at an m/z ratio of 114, corresponding to the molecular weight of C₅H₁₀N₂O.

Section 3: Synthesis Methodologies

The synthesis of imidazolidin-2-ones is a well-established area of organic chemistry. The most direct and common approach involves the cyclization of a 1,2-diamine with a suitable one-carbon carbonyl source.[4] For this compound, the key precursor is 2-methyl-1,2-propanediamine.

The reaction can be performed using various carbonylating agents, such as phosgene, triphosgene, or safer alternatives like carbonyldiimidazole (CDI) or dialkyl carbonates.[1][4] The use of CDI is often preferred in laboratory settings due to its ease of handling and high reactivity, producing imidazole as the only major byproduct, which is readily removed.

Caption: General synthesis workflow for this compound.

The causality of this process is straightforward: the nucleophilic amine groups of the diamine attack the electrophilic carbonyl carbon of CDI. This is followed by an intramolecular cyclization with the elimination of two molecules of imidazole, resulting in the stable five-membered ring.

Section 4: Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is primarily governed by the two secondary amine (N-H) protons and the carbonyl group.

-

N-H Reactivity: The protons on the nitrogen atoms are weakly acidic and can be deprotonated by a strong base. The resulting anions are nucleophilic and can undergo reactions such as alkylation or acylation, allowing for the synthesis of N,N'-disubstituted derivatives. This provides a straightforward handle for modifying the molecule's properties, which is a critical aspect of structure-activity relationship (SAR) studies in drug discovery.

-

Carbonyl Reactivity: The carbonyl group can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding cyclic diamine, 4,4-dimethylimidazolidine.[5]

Field-Proven Insights for Drug Development: While specific applications for this compound are not extensively documented, the imidazolidinone scaffold itself is of immense interest to medicinal chemists.[6][7] This structure acts as a rigid, polar core that can correctly orient appended pharmacophoric groups for optimal interaction with biological targets like enzymes or receptors.

Derivatives of imidazolidinone have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][6][8] The gem-dimethyl substitution at the C4 position can be particularly advantageous in drug design. This motif, often referred to as a "magic methyl" effect in medicinal chemistry, can block metabolic oxidation at that position, thereby increasing the metabolic stability and bioavailability of a potential drug candidate. Therefore, this compound represents a valuable, yet underexplored, starting material for the synthesis of new libraries of compounds for high-throughput screening and lead optimization.

Section 5: Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions to ensure personnel safety.

-

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

-

-

Handling Recommendations:

-

Work in a well-ventilated area or a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid formation of dust.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed to prevent moisture absorption.

-

Section 6: Experimental Protocols

The following protocols are provided as a self-validating framework. Researchers should adapt them based on available equipment and specific experimental goals.

Protocol 1: Synthesis of this compound

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-methyl-1,2-propanediamine (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the diamine (concentration approx. 0.5 M).

-

Reagent Addition: In a separate flask, dissolve 1,1'-carbonyldiimidazole (CDI) (1.05 eq) in anhydrous THF. Add the CDI solution dropwise to the stirring diamine solution at room temperature over 30 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol or ethyl acetate/hexanes) to yield this compound as a white solid.

-

Validation: Confirm the identity and purity of the product using NMR, IR, and MS as described in Section 2.

References

- Various applications of Imidazolidinone. (n.d.). ResearchGate.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Scope of cyclic amine-derived ureas Reaction conditions. (n.d.). ResearchGate.

- Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(16), 4784. [Link]

- Wikipedia contributors. (n.d.). Ureas. Wikipedia.

- Bates, H. A., Condulis, N., & Stein, N. L. (1985). Reduction of cyclic ureas with lithium aluminum hydride. The Journal of Organic Chemistry, 50(1), 115-116. [Link]

- Nardi, M., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.

- Shimizu, M., et al. (2009). Selective Synthesis of Eight-Membered Cyclic Ureas by the [6 + 2] Cycloaddition Reaction of 2-Vinylazetidines and Electron-Deficient Isocyanates. Organic Letters, 11(23), 5438-5441. [Link]

- Karczmarzyk, Z., & Wysocki, W. (2016). Imidazoline scaffold in medicinal chemistry: a patent review (2012-2015).

- National Center for Biotechnology Information. (n.d.). 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one. PubChem Compound Database.

- de Souza, M. V. N. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(1), 20-37. [Link]

- Rojas-Llanes, D., et al. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 28(20), 7119. [Link]

- Navarrete-Vázquez, G., et al. (2009). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 14(1), 356-368. [Link]

- Glisic, B. D., & Djuran, M. I. (2014). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Kragujevac Journal of Science, 36, 105-116. [Link]

- Wang, C. T. (1986). A process for preparing 4-methyl-4-imidazolin-2-one and derivatives thereof.

- Kulyk, K., et al. (2022).

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C5H10N2O | CID 232656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4-DIMETHYL-2-IMIDAZOLIDINONE | 24572-33-6 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imidazoline scaffold in medicinal chemistry: a patent review (2012-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,4-Dimethylimidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4,4-Dimethylimidazolidin-2-one (CAS No: 24572-33-6), a heterocyclic compound of interest in synthetic chemistry and drug development. This document delves into the structural elucidation of the molecule through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section presents a detailed interpretation of the spectral data, grounded in fundamental principles and supported by established experimental protocols. The causality behind experimental choices and the self-validating nature of the combined analytical approach are emphasized to provide field-proven insights for researchers.

Introduction: The Structural Significance of this compound

This compound is a five-membered heterocyclic compound containing a urea moiety. The gem-dimethyl substitution at the C4 position introduces specific steric and electronic features that influence its chemical reactivity and physical properties. Accurate and unambiguous structural characterization is paramount for its application in research and development, ensuring purity, confirming identity, and understanding its behavior in chemical transformations. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to construct a cohesive and validated structural profile of this compound.

Molecular Structure of this compound

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a detailed map of the molecular structure can be constructed.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to be relatively simple due to the molecule's symmetry.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| a | ~1.2 | Singlet | 6H | C4-(CH ₃)₂ |

| b | ~3.2 | Singlet | 2H | C5-H ₂ |

| c | ~5.5 | Broad Singlet | 2H | N1-H , N3-H |

Interpretation and Causality:

-

Signal a (gem-dimethyl protons): The two methyl groups at the C4 position are chemically equivalent due to free rotation around the C4-C(CH₃)₂ bond. They are expected to appear as a single, sharp peak (a singlet) with an integration of 6H. The absence of adjacent protons results in no spin-spin coupling. Their predicted chemical shift around 1.2 ppm is typical for methyl groups attached to a quaternary carbon.

-

Signal b (methylene protons): The two protons on the C5 carbon are also chemically equivalent and are expected to produce a singlet with an integration of 2H. Their proximity to the electronegative nitrogen atom (N1) causes a downfield shift to approximately 3.2 ppm.

-

Signal c (amine protons): The two N-H protons are expected to be exchangeable and may appear as a broad singlet. The chemical shift of N-H protons can be highly variable and is dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 1 | ~25 | CH₃ | C H₃ |

| 2 | ~45 | C | C 4 |

| 3 | ~55 | CH₂ | C 5 |

| 4 | ~160 | C=O | C 2 |

Note: The provided ¹³C NMR data is based on information available in the PubChem database[1].

Interpretation and Causality:

-

Signal 1 (Methyl Carbons): The two methyl carbons are equivalent and give rise to a single signal at approximately 25 ppm.

-

Signal 2 (Quaternary Carbon): The C4 carbon, substituted with two methyl groups, is a quaternary carbon and appears at a characteristic chemical shift of around 45 ppm.

-

Signal 3 (Methylene Carbon): The C5 methylene carbon, being adjacent to a nitrogen atom, is deshielded and resonates further downfield at about 55 ppm.

-

Signal 4 (Carbonyl Carbon): The carbonyl carbon (C2) of the urea moiety is significantly deshielded due to the double bond to oxygen and its attachment to two nitrogen atoms, resulting in a signal at approximately 160 ppm.

Experimental Protocol for NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as it must dissolve the sample without interfering with its signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-32 (to achieve adequate signal-to-noise ratio).

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a characteristic fingerprint of the functional groups present.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H Stretch | Amine |

| 2960-2850 | C-H Stretch | Alkane (CH₃, CH₂) |

| ~1700 | C=O Stretch | Urea (Amide I) |

| ~1550 | N-H Bend | Amine (Amide II) |

| 1470-1450 | C-H Bend | Alkane (CH₃, CH₂) |

| 1380-1365 | C-H Bend (gem-dimethyl) | Alkane |

Interpretation and Causality:

-

N-H Stretching: The broad absorption in the 3400-3200 cm⁻¹ region is a hallmark of N-H stretching vibrations in the urea moiety. The broadness is due to hydrogen bonding.

-

C-H Stretching: The sharp peaks between 2960 and 2850 cm⁻¹ are characteristic of the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups.

-

C=O Stretching (Amide I Band): A strong, sharp absorption around 1700 cm⁻¹ is indicative of the carbonyl group (C=O) stretching vibration. This is one of the most prominent peaks in the spectrum.

-

N-H Bending (Amide II Band): The absorption around 1550 cm⁻¹ is attributed to the N-H bending vibration, often coupled with C-N stretching.

-

C-H Bending: The absorptions in the 1470-1365 cm⁻¹ region correspond to the various bending vibrations (scissoring, rocking, and wagging) of the methyl and methylene C-H bonds. The presence of a gem-dimethyl group often gives rise to a characteristic doublet in the 1380-1365 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

Objective: To obtain a high-quality IR spectrum to identify the functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal surface absorptions.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 114 | [M]⁺ (Molecular Ion) |

| 99 | [M - CH₃]⁺ |

| 70 | [M - (CH₃)₂C]⁺ or [M - C₃H₈]⁺ |

| 56 | [M - (CH₃)₂C=O]⁺ or [M - C₃H₄O]⁺ |

| 43 | [CH₃-C=O]⁺ or [C₃H₇]⁺ |

Note: The fragmentation pattern is based on data available in the PubChem database for the GC-MS analysis of this compound[1].

Interpretation of the Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at m/z = 114, corresponding to its molecular weight. The fragmentation pattern provides valuable structural clues:

-

[M - CH₃]⁺ (m/z 99): Loss of a methyl radical from the molecular ion is a common fragmentation pathway for compounds containing methyl groups.

-

Further Fragmentation: The subsequent fragmentation can involve the cleavage of the imidazolidinone ring, leading to the formation of smaller, stable ions. The peaks at m/z 70, 56, and 43 likely arise from various ring-opening and cleavage pathways. A prominent peak at m/z 43 could correspond to the stable isopropyl cation or an acylium ion.

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS Analysis

Objective: To obtain the mass spectrum and confirm the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

-

-

Gas Chromatography (GC) Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This ensures good separation from any impurities.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the obtained spectrum with a library database (e.g., NIST, Wiley) for confirmation.

-

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and MS provides a robust and self-validating system for the structural characterization of this compound.

-

NMR definitively establishes the carbon-hydrogen framework, showing the connectivity of the gem-dimethyl group, the methylene group, and their relationship within the imidazolidinone ring.

-

IR spectroscopy confirms the presence of the key functional groups, notably the N-H and C=O of the urea moiety, and the aliphatic C-H bonds.

-

Mass Spectrometry provides the molecular weight, confirming the elemental composition, and the fragmentation pattern offers additional structural support, consistent with the proposed structure.

Each technique provides a unique piece of the structural puzzle, and their collective agreement provides a high degree of confidence in the identity and purity of this compound. This comprehensive spectroscopic guide serves as a valuable resource for researchers, ensuring the reliable characterization of this important heterocyclic compound.

References

- PubChem. This compound.

Sources

4,4-Dimethylimidazolidin-2-one NMR analysis

An In-Depth Technical Guide to the NMR Analysis of 4,4-Dimethylimidazolidin-2-one

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in modern chemistry.[1][2] This guide provides a comprehensive, field-proven methodology for the complete NMR spectral assignment of this compound, a representative cyclic urea. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data, focusing instead on the strategic integration of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. We will explore the causality behind experimental choices, establish a self-validating workflow for data interpretation, and present the findings with clarity and precision, ultimately delivering an unambiguous structural confirmation.

Introduction: The Molecule and the Method

This compound is a heterocyclic compound featuring a five-membered ring containing a urea functional group.[3] Its symmetrical nature presents a valuable case study for illustrating fundamental NMR principles. The structural elucidation of such molecules is not merely an academic exercise; it is a critical step in chemical synthesis, reaction monitoring, and quality control within pharmaceutical and materials science.

The power of NMR spectroscopy lies in its ability to probe the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[2][4] A multi-faceted approach, employing a suite of NMR experiments, is essential to assemble a complete and validated structural picture from the ground up.

This guide will follow a logical workflow, from meticulous sample preparation to the final synthesis of all spectral data into a coherent structural assignment.

Figure 1: A logical workflow for NMR-based structure elucidation.

Experimental Protocols: Ensuring Data Integrity

The quality of NMR data is fundamentally dependent on the quality of the sample. A meticulously prepared sample is the first step in a self-validating system.

Sample Preparation

This protocol is designed for the analysis of a small organic molecule (< 500 g/mol ).

Methodology:

-

Mass Measurement: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 2D experiments. For a dedicated ¹³C NMR spectrum, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[5][6]

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule due to its high polarity and ability to engage in hydrogen bonding, which often results in sharper N-H proton signals. Chloroform-d (CDCl₃) is another common alternative.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[6]

-

Homogenization: Gently agitate the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for achieving sharp, well-resolved NMR signals.[5]

-

Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7][8] Solid impurities will degrade spectral quality.

-

Internal Standard: While the residual solvent peak can be used for referencing, adding a small amount of an internal standard like tetramethylsilane (TMS) provides a more precise chemical shift calibration (δ = 0.00 ppm).[5][6]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants.

NMR Data Acquisition

The following are generalized acquisition parameters on a 400 MHz spectrometer. Instrument-specific optimization may be required.[9]

| Experiment | Pulse Program | Number of Scans (NS) | Key Parameters | Purpose |

| ¹H NMR | zg30 | 16 | D1: 2s, SW: 20 ppm | Provides proton count, chemical environment, and coupling information. |

| ¹³C{¹H} NMR | zgpg30 | 1024 | D1: 2s, SW: 240 ppm | Determines the number of unique carbon environments. |

| DEPT-135 | dept135 | 256 | J(C,H) = 145 Hz | Differentiates CH/CH₃ (positive) from CH₂ (negative) signals. |

| ¹H-¹H COSY | cosygpqf | 8 | F2/F1 SW: 20 ppm | Identifies scalar-coupled protons (typically through 2-3 bonds). |

| ¹H-¹³C HSQC | hsqcedetgpsisp2.2 | 4 | F2(¹H) SW: 20 ppm, F1(¹³C) SW: 180 ppm | Correlates protons to their directly attached carbons (¹JCH). |

| ¹H-¹³C HMBC | hmbcgpndqf | 8 | J(C,H) = 8 Hz | Correlates protons and carbons over multiple bonds (²JCH, ³JCH), revealing connectivity. |

Spectral Analysis and Interpretation

The structural puzzle is solved by systematically interpreting the data from each NMR experiment. For clarity, the atoms of this compound are numbered as shown below.

Figure 3: Key HMBC correlations confirming the structure of this compound.

Consolidated Data Summary

The following table summarizes the expected and assigned NMR data for this compound in DMSO-d₆.

| Position | Atom | ¹H δ (ppm), Mult. (Int.) | ¹³C δ (ppm) | DEPT-135 | Key HMBC Correlations from ¹H |

| 1, 3 | N-H | ~6.5, br s (2H) | - | - | C2, C4, C5 |

| 2 | C=O | - | ~160 | Absent | - |

| 4 | C | - | ~55 | Absent | - |

| 5 | CH₂ | ~3.0, s (2H) | ~50 | Negative | C2, C4 |

| 6, 7 | CH₃ | ~1.1, s (6H) | ~25 | Positive | C4, C5 |

Note: Chemical shifts (δ) are approximate and can vary based on solvent, concentration, and temperature.

Conclusion

The structural elucidation of this compound serves as a clear demonstration of a robust and systematic NMR analysis workflow. By integrating data from 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments, every atom and bond within the molecule can be accounted for and placed with confidence. The ¹H and ¹³C spectra provide an inventory of the atomic components, DEPT-135 confirms the carbon types, HSQC links protons to their parent carbons, and HMBC provides the long-range connectivity data necessary to assemble the complete molecular framework. This multi-technique approach ensures a high degree of scientific integrity, delivering an unambiguous and trustworthy structural assignment essential for research and development.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Zaripova, R. R., et al. (2022). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Magnetochemistry.

- NIST. (n.d.). 2-Imidazolidinone, 1,3-dimethyl-. NIST Chemistry WebBook.

- ResearchGate. (2019). Synthesis, Characterization Of Thiazolidin-4-one, Oxazolidin-4-one And Imidazolidin-4-one Derivatives From 6-Amino-1, 3-dimethyluracil and Evaluation Of Their Antioxidant And Antimicrobial Agent.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- ResearchGate. (n.d.). Scope of cyclic amine-derived ureas.

- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.

- Lerman, C. L., & Torchia, D. A. (1982). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C−N Bonds in Urea and Thiourea. Journal of the American Chemical Society.

- San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- Grimm, F., Monakhova, Y. B., & Kuballa, T. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Molecules.

- YouTube. (2023). 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1.

- Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A.

- Natterer, J., et al. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. The Journal of Physical Chemistry Letters.

- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.

- ResearchGate. (n.d.). Analysis of 2-D NMR spectra: (a) HSQC and HMBC resonance assignments....

- CNKI. (n.d.). Synthesis and characterization of 4,4-dimethyl-3-isoxazolidinone derivatives.

- PubChem. (n.d.). 1,3-Dimethyl-2-imidazolidinone. National Center for Biotechnology Information.

- eScholarship.org. (n.d.). 1H NMR Relaxation in Urea.

- Miller, V. R. (2013). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. ACS Symposium Series.

- Hypha Discovery. (n.d.). Structure Elucidation and NMR.

- Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.

- National Institutes of Health. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol.

- Wikipedia. (n.d.). 1,3-Dimethyl-2-imidazolidinone.

- YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.

- Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.

- Royal Society of Chemistry. (n.d.). Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C5H10N2O | CID 232656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Molecular Identity of 4,4-Dimethylimidazolidin-2-one

An In-Depth Technical Guide to the Infrared Spectroscopy of 4,4-Dimethylimidazolidin-2-one

This guide provides a comprehensive exploration of the infrared (IR) spectroscopic analysis of this compound, a heterocyclic compound featuring a cyclic urea structure. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to offer a deeper understanding of the molecule's vibrational characteristics, the causality behind experimental choices, and a robust protocol for obtaining and analyzing high-quality data.

This compound (CAS No. 24572-33-6) is a derivative of imidazolidinone, a five-membered heterocyclic ring containing two nitrogen atoms.[1][2] Its structure is characterized by a urea moiety incorporated into the ring and two methyl groups attached to the fourth carbon. This substitution prevents enolization and provides steric bulk, influencing its chemical and physical properties, such as its melting point of approximately 235°C.[2]

Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation and quality control of such compounds. By measuring the absorption of infrared radiation, we can identify the specific vibrational modes of the molecule's functional groups. Each vibration corresponds to a specific energy, which translates to a characteristic absorption band in the IR spectrum. For a molecule like this compound, IR spectroscopy allows for the unambiguous confirmation of its key functional groups: the secondary amine (N-H), the carbonyl group (C=O) of the cyclic urea, and the aliphatic carbon-hydrogen (C-H) bonds of the methyl and methylene groups.

Molecular Structure and Theoretical Vibrational Modes

To effectively interpret the IR spectrum, one must first understand the molecule's structure and the types of vibrations it can exhibit.

Chemical Structure

The structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Predicted Number of Vibrational Modes

The number of fundamental vibrational modes for a non-linear molecule is calculated using the formula 3N-6, where N is the number of atoms in the molecule.[3] For this compound (C₅H₁₀N₂O), N equals 18 (5 Carbon + 10 Hydrogen + 2 Nitrogen + 1 Oxygen).

-

Number of Vibrational Modes = 3(18) - 6 = 54 - 6 = 48

The molecule, therefore, has 48 possible fundamental vibrations. While not all of these will be infrared active or resolved, this calculation underscores the potential complexity of the spectrum, particularly in the "fingerprint region" below 1500 cm⁻¹.[4]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The trustworthiness of spectral data hinges on a meticulous experimental approach. As this compound is a solid at room temperature, the KBr pellet method is a reliable choice for transmission FTIR analysis.

Step-by-Step Methodology for KBr Pellet Preparation

-

Reagent Purity: Use only high-purity, spectroscopy-grade Potassium Bromide (KBr). KBr is hygroscopic; it must be thoroughly dried in an oven (e.g., at 110°C for 2-4 hours) and stored in a desiccator to prevent moisture contamination, which appears as a broad O-H absorption band around 3400 cm⁻¹.

-

Sample Preparation: Grind a small amount (1-2 mg) of the this compound sample to a fine powder using a clean agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar. Gently mix with the sample for about 30-60 seconds. Avoid over-grinding, which can lead to polymorphic changes in some crystalline substances and affect the spectrum.[5]

-

Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A cloudy or opaque pellet indicates insufficient grinding, poor mixing, or moisture, and will scatter the IR beam, reducing signal quality.

-

Analysis: Immediately place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Instrumental Setup and Data Acquisition

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000–400 cm⁻¹.[6]

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16 or 32 scans to achieve a high signal-to-noise ratio.

-

Background: Perform a background scan of the empty sample compartment prior to sample analysis to subtract the spectral contributions of atmospheric water and carbon dioxide.

Experimental Workflow Diagram

Caption: Workflow for FTIR analysis using the KBr pellet method.

Spectral Analysis and Interpretation

The IR spectrum of this compound can be divided into several key regions, each providing specific structural information. The analysis below is based on established principles for amides, ureas, and related heterocyclic compounds.[7][8][9]

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Discussion |

| 3350 - 3200 | Medium-Strong, Broad | N-H Stretching | The presence of two N-H groups gives rise to symmetric and asymmetric stretching vibrations. Intermolecular hydrogen bonding in the solid state typically causes this band to be broad.[8] |

| 3000 - 2850 | Medium-Weak | C-H Stretching | These bands are due to the asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups on the imidazolidinone ring. |

| 1710 - 1680 | Strong, Sharp | C=O Stretching (Amide I) | This is one of the most characteristic bands. Its position is sensitive to ring strain and hydrogen bonding.[7] For cyclic ureas, it typically appears in this region, confirming the presence of the carbonyl group.[9] |

| 1570 - 1510 | Medium | N-H Bending (Amide II) | The Amide II band arises from a coupling of N-H in-plane bending and C-N stretching vibrations. It is a key feature of secondary amides. |

| 1470 - 1430 | Medium | CH₂ Scissoring & CH₃ Bending | These absorptions correspond to the bending (scissoring) of the CH₂ group in the ring and the asymmetric bending of the two methyl groups. |

| 1380 - 1365 | Medium-Weak | CH₃ Symmetric Bending | The symmetric "umbrella" mode of the methyl groups often appears in this region. The presence of a gem-dimethyl group may result in a characteristic doublet. |

| 1350 - 1200 | Medium | C-N Stretching (Amide III) | This band is a complex mix of C-N stretching, N-H bending, and other vibrations. It is another important indicator of the amide structure. |

| < 1200 | Variable | Fingerprint Region | This region contains complex vibrations, including C-C stretching, C-N-C bending, and ring deformations. While difficult to assign individually, the pattern of peaks is unique to the molecule and serves as a "fingerprint" for identification.[4] |

Authoritative Grounding and Field Insights

-

The Amide I Band as a Structural Probe: The position of the C=O stretching (Amide I) band is highly diagnostic. In simple, open-chain secondary amides, it appears around 1650 cm⁻¹. For this compound, the five-membered ring introduces strain, which typically shifts the C=O frequency to a higher wavenumber (closer to 1700 cm⁻¹). This is a critical validation point; a significant deviation from this range could indicate impurities or degradation.

-

Hydrogen Bonding Effects: In the solid state, strong intermolecular hydrogen bonding between the N-H donor and the C=O acceptor of adjacent molecules is expected. This interaction weakens the C=O bond (shifting its absorption to a lower frequency) and the N-H bond (shifting its absorption to a lower frequency while broadening the peak).[9] A spectrum run in a dilute, non-polar solvent would show a sharper, higher-frequency N-H stretch, confirming this phenomenon.

-

Self-Validating Protocols: The described KBr protocol contains an intrinsic quality check. The production of a clear, transparent pellet validates the procedural steps of drying, grinding, and pressing. Furthermore, the absence of a broad absorption around 3400 cm⁻¹ and sharp CO₂ peaks around 2360 cm⁻¹ validates the proper execution of the background correction and the dryness of the reagents.

Conclusion

The infrared spectrum of this compound provides a rich dataset for its structural confirmation. The key to a successful analysis lies not only in identifying the principal absorption bands—the N-H stretch, the prominent Amide I (C=O) band, and various C-H and C-N vibrations—but also in understanding how the molecule's cyclic structure and solid-state interactions influence these features. By following a rigorous and self-validating experimental protocol, researchers can confidently use FTIR spectroscopy as a rapid, reliable, and information-rich tool for the characterization of this and related compounds in a drug development pipeline.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Topp, W. C., & Fraley, P. E. (1972). Infrared Absorption Study of Some Cyclic Ureas, Cyclic Thioureas and Their N,N′-Dialkyl Derivatives. Spectroscopy Letters, 6(2), 89-95.

- Heisler, I., et al. (2009). Vibrational spectroscopic studies of N,N'-dimethylpropyleneurea-water system: Affected solvent spectra and factor analysis. Journal of Molecular Liquids, 145(1), 22-29.

- Gómez, J. A., et al. (2004). Vibrational Spectroscopic and Theoretical Studies of Urea Derivatives with Biochemical Interest: N,N'-Dimethylurea, N,N,N',N'Tetramethylurea, and N,N'-Dimethylpropyleneurea. The Journal of Physical Chemistry A, 108(20), 4519-4531.

- Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-120.

- Chemical-Suppliers. (n.d.). This compound.

- PubChem. (n.d.). 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl-. National Center for Biotechnology Information.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of urea.

- Abdel-Rahman, L. H., et al. (2015). Infrared spectra of urea (U) and its complexes. Journal of Molecular Structure, 1099, 449-455.

- Pawlaczyk, I., & Komasa, A. (1983). IR analysis of crystalline samples of some urea derivatives. Acta Poloniae Pharmaceutica, 40(4), 469-475.

- Mostafa, A. A., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. International Journal of Pharmacology, 12(7), 701-712.

- Wikipedia. (n.d.). N,N'-Dimethylpropyleneurea.

- PubChem. (n.d.). 4-Amino-1,5-dimethylimidazolidin-2-one. National Center for Biotechnology Information.

- Gheldiu, A. M., et al. (2017). The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. Molecules, 22(10), 1731.

- NIST. (n.d.). 2,4-Imidazolidinedione, 5,5-dimethyl-. NIST Chemistry WebBook.

- Mary, Y. S., et al. (2015). Vibrational spectroscopic investigations of 4,4-dimethyl-2-oxazoline: A density functional theory approach. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 1530-1542.

- Al-Juboori, A. M. J., et al. (2023). SYNTHESIS, IDENTIFICATION OF SOME NEW TETRAZOLINE, THIAZOLIDIN-4-ONE AND IMIDAZOLIDIN-4-ONE DERIVATIVES AND EVALUATION ANTICANCER. 3C TIC, 12(1), 83-116.

- Stella, V., & Gish, D. T. (1969). Preparation of some substituted imidazolidine-2,4-diones. Journal of Pharmaceutical Sciences, 58(10), 1282-1284.

- Chemistry LibreTexts. (2023). Number of Vibrational Modes in a Molecule.

Sources

- 1. This compound | C5H10N2O | CID 232656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4-DIMETHYL-2-IMIDAZOLIDINONE | 24572-33-6 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. IR analysis of crystalline samples of some urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. researchgate.net [researchgate.net]

4,4-Dimethylimidazolidin-2-one mass spectrometry

An In-Depth Technical Guide to the Mass Spectrometry of 4,4-Dimethylimidazolidin-2-one

Introduction

This compound is a heterocyclic compound with a cyclic urea structure. Its analysis is crucial in various fields, including chemical synthesis and potentially in drug development as a structural motif. Mass spectrometry stands as a primary analytical technique for the structural elucidation and quantification of such molecules. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, with a focus on its electron ionization (EI) fragmentation pattern. As direct, detailed fragmentation studies on this specific molecule are not widely published, this guide synthesizes information from established fragmentation principles of cyclic ureas and related structures to propose a scientifically grounded fragmentation pathway. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the mass spectrometric analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C5H10N2O | PubChem[1][3] |

| Molecular Weight | 114.15 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 24572-33-6 | ChemicalBook[2] |

| Monoisotopic Mass | 114.079312947 Da | PubChem[1] |

Mass Spectrometry Fundamentals for Cyclic Ureas

The mass spectrometric analysis of cyclic ureas like this compound typically involves gas chromatography for separation followed by mass spectrometry for detection and identification (GC-MS). Electron ionization (EI) is a common ionization technique for such compounds.

Electron Ionization (EI): In the EI source, the analyte molecules are bombarded with high-energy electrons (typically 70 eV). This process is energetic enough to knock an electron off the molecule, forming a positively charged ion known as the molecular ion (M•+).[4] The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic fragment ions. The pattern of these fragment ions, known as the mass spectrum, serves as a "fingerprint" for the molecule.

General Fragmentation of Ureas: The fragmentation of ureas is influenced by the presence of the carbonyl group and the nitrogen atoms. Common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to a heteroatom) and cleavage with rearrangement.[5][6] For cyclic ureas, ring-opening and subsequent fragmentation are also prevalent.

Proposed Electron Ionization (EI) Fragmentation Pathway of this compound

The molecular ion of this compound (m/z 114) is expected to undergo a series of characteristic fragmentation reactions. The proposed pathway is based on established principles of mass spectrometry and observations from structurally similar compounds.[4][5][7]

The initial fragmentation is likely to be an alpha-cleavage, specifically the loss of a methyl group, which is a highly favorable fragmentation for gem-dimethyl groups. This would result in a stable tertiary carbocation. Subsequent fragmentations could involve the loss of isocyanate moieties or ring cleavage.

Sources

- 1. This compound | C5H10N2O | CID 232656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4-DIMETHYL-2-IMIDAZOLIDINONE | 24572-33-6 [chemicalbook.com]

- 3. PubChemLite - this compound (C5H10N2O) [pubchemlite.lcsb.uni.lu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 4,4-Dimethylimidazolidin-2-one

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,4-Dimethylimidazolidin-2-one, a valuable heterocyclic scaffold in organic synthesis and medicinal chemistry. The primary and most industrially viable route, involving the cyclocondensation of 1,2-diamino-2-methylpropane with a carbonylating agent, is discussed in detail. This document elucidates the underlying reaction mechanisms, provides a step-by-step experimental protocol, and presents key characterization data. Emphasis is placed on the rationale behind procedural choices, process optimization, and safety considerations, offering researchers and drug development professionals a thorough resource for the preparation of this important synthetic intermediate.

Introduction

Chemical Identity and Properties

This compound (CAS No. 24572-33-6) is a five-membered cyclic urea derivative. The presence of a gem-dimethyl group at the C4 position imparts specific steric and electronic properties, influencing its reactivity and utility as a synthetic building block. This structural feature enhances the stability of the molecule and can direct the stereochemical outcome of subsequent reactions.[1]

Significance and Applications

Imidazolidin-2-one and its derivatives are prevalent structural motifs in a wide array of biologically active compounds, including pharmaceuticals and natural products.[2][3] They serve as crucial intermediates in the synthesis of more complex molecules, often acting as precursors to vicinal diamines.[3] The unique structure of this compound makes it a valuable synthon for creating sterically hindered molecular architectures, which is of significant interest in the design of novel therapeutic agents and chiral auxiliaries.

Core Synthetic Strategy: Cyclocondensation of a Vicinal Diamine

The most direct and efficient method for constructing the imidazolidin-2-one ring is the reaction of a 1,2-diamine with a C1 carbonyl equivalent. For the target molecule, this involves the cyclocondensation of 1,2-diamino-2-methylpropane with a suitable carbonylating agent.

Synthesis of the Key Precursor: 1,2-Diamino-2-methylpropane

The starting material, 1,2-diamino-2-methylpropane (also known as 2-methyl-1,2-propanediamine), is not as commonly available as simpler diamines. A robust synthesis starts from the readily available 2-amino-2-methyl-1-propanol via a catalytic amination process.

A patented method describes the conversion of 2-amino-2-methyl-1-propanol to 1,2-diamino-2-methylpropane under hydrogen and ammonia pressure in the presence of a catalyst such as Raney Nickel.[4] This process involves the reductive amination of the primary alcohol, providing the required vicinal diamine precursor.

Selection of the Carbonylating Agent

The choice of carbonylating agent is critical for reaction efficiency, safety, and ease of purification.

-

Phosgene and Equivalents: While historically used, phosgene is an extremely toxic gas, making it unsuitable for most laboratory and industrial settings.[5] Safer liquid or solid phosgene equivalents like diphosgene and triphosgene can be used but still require stringent safety protocols.

-

Dialkyl Carbonates: Diethyl carbonate and dimethyl carbonate are excellent, low-toxicity alternatives.[6] The reaction proceeds by sequential nucleophilic attack from the diamine, with the elimination of ethanol or methanol, which can be removed to drive the reaction to completion.

-

1,1'-Carbonyldiimidazole (CDI): CDI is a highly effective and safe solid reagent for this transformation.[7] The reaction mechanism involves the initial formation of an acylimidazole intermediate, which is then displaced by the second amine group. The byproducts, carbon dioxide and imidazole, are easily removed, simplifying the product workup.[7]

-

Urea: The reaction of a diamine with urea at elevated temperatures is a classic method for forming cyclic ureas.[8] This reaction liberates ammonia, which must be removed from the reaction vessel.

For this guide, we will focus on the use of diethyl carbonate due to its favorable safety profile, efficiency, and straightforward reaction conditions.

Detailed Experimental Protocol: Synthesis via Diethyl Carbonate

This protocol is based on established principles of cyclic urea formation from diamines and dialkyl carbonates.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume / Mass |

| 1,2-Diamino-2-methylpropane | 88.15 | 50 | 4.41 g |

| Diethyl Carbonate | 118.13 | 100 | 11.81 g (12.1 mL) |

| Sodium Methoxide | 54.02 | 5 | 0.27 g |

| Ethanol (Anhydrous) | 46.07 | - | 50 mL |

Step-by-Step Procedure

-

Reaction Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a distillation head. The apparatus is flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool.

-

Charging Reagents: To the flask, add 1,2-diamino-2-methylpropane (4.41 g, 50 mmol), anhydrous ethanol (50 mL), and sodium methoxide (0.27 g, 5 mmol).

-

Addition of Carbonyl Source: Add diethyl carbonate (12.1 mL, 100 mmol) to the stirred solution at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 80-90 °C) using an oil bath. The ethanol generated as a byproduct will begin to distill off.

-

Monitoring: The reaction progress can be monitored by periodically collecting aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting diamine. The reaction is typically complete within 8-12 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent and excess diethyl carbonate are removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization. Dissolve the crude product in a minimal amount of hot methanol (approx. 235 °C boiling point suggests high-boiling solvents for recrystallization, but methanol is often a good starting point for polar compounds). Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. Collect the white crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O | [1] |

| Molar Mass | 114.15 g/mol | [1] |

| Appearance | White crystalline solid | - |

| Melting Point | 235 °C (with methanol) | - |

| ¹H NMR (Predicted) | δ ~3.2 (s, 2H, CH₂), ~1.2 (s, 6H, 2xCH₃) | - |

| ¹³C NMR | δ ~160 (C=O), ~55 (C(CH₃)₂), ~50 (CH₂), ~25 (CH₃) | [1] |

| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1680 (C=O stretch, urea) | - |

Note: Experimental NMR data should be acquired to confirm the predicted chemical shifts.

Mechanistic Insights & Process Visualization

Reaction Mechanism

The synthesis proceeds via a two-step nucleophilic substitution mechanism.

-

First Nucleophilic Attack: One of the primary amine groups of 1,2-diamino-2-methylpropane acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. This forms a tetrahedral intermediate which then collapses, eliminating an ethoxide anion to form an intermediate ethyl carbamate.

-

Intramolecular Cyclization: The second primary amine group of the carbamate intermediate performs an intramolecular nucleophilic attack on the carbamate carbonyl carbon. This cyclization step forms another tetrahedral intermediate, which subsequently eliminates a second molecule of ethanol to yield the stable, five-membered this compound ring. The use of a base like sodium methoxide catalyzes the reaction by deprotonating the amine, increasing its nucleophilicity.

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism Diagram

Caption: Mechanism of cyclocondensation between the diamine and diethyl carbonate.

Safety Considerations

-

1,2-Diamino-2-methylpropane: This compound is flammable and corrosive. It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Diethyl Carbonate: This is a flammable liquid. Keep away from ignition sources.

-

Sodium Methoxide: This is a corrosive and water-reactive solid. Handle under inert conditions and avoid contact with skin and eyes.

-

General Precautions: The reaction involves heating flammable solvents. Ensure the apparatus is assembled correctly and securely. Perform the reaction in a fume hood.

Conclusion

The synthesis of this compound is most effectively achieved through the cyclocondensation of 1,2-diamino-2-methylpropane with an appropriate carbonylating agent. The use of diethyl carbonate, catalyzed by a non-nucleophilic base, presents a safe, efficient, and scalable method for producing this valuable synthetic intermediate. The protocol detailed herein, from the synthesis of the diamine precursor to the final purification and characterization, provides a robust framework for researchers in organic and medicinal chemistry. Careful control of reaction conditions and adherence to safety protocols are paramount for a successful and safe synthesis.

References

- Correia, H. D., et al. (2015). Easy Synthesis of trans-4,5-Dihydroxy-2-imidazolidinone and 2,4-Dimethylglycoluril. Synthesis, 47.[8]

- Supporting Materials for a study on compound synthesis. (n.d.).[9]

- Supplementary NMR data. (2006). The Royal Society of Chemistry.[10]

- Blackmore, T. R., & Thompson, P. E. (2011).

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one. National Center for Biotechnology Information.

- Mendoza-Muñoz, N., et al. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 29(11), 2638.[7]

- Google Patents. (n.d.). WO2011128279A1 - Arylethynyl derivatives.

- Reyes-González, M. A., et al. (2016).

- El-Sabbagh, O. I., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie, 353(5), e1900352.[3]

- Tesser, R., et al. (2010). Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones. Green Chemistry, 12(3), 484-490.[13]

- Google Patents. (n.d.). WO1986002070A1 - A process for preparing 4-methyl-4-imidazolin-2-one and derivatives thereof.

- Zheludeva, V. I., et al. (2022).

- PubChemLite. (n.d.). This compound (C5H10N2O).

- PubChem. (n.d.). 1,3-Dimethyl-2-imidazolidinone. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine.

- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.

- NIST. (n.d.). 2,4-Imidazolidinedione, 5,5-dimethyl-. In NIST Chemistry WebBook.

- ResearchGate. (n.d.). Sustainable Synthesis of Dimethyl- and Diethyl Carbonate from CO2 in Batch and Continuous Flow.

Sources

- 1. This compound | C5H10N2O | CID 232656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine - Google Patents [patents.google.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis Mechanism of 4,4-Dimethylimidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of 4,4-dimethylimidazolidin-2-one, a heterocyclic compound of interest in various chemical and pharmaceutical applications. We will delve into the core synthetic methodologies, focusing on the underlying reaction mechanisms, experimental considerations, and the rationale behind procedural choices. This document is structured to provide not just a set of instructions, but a deeper understanding of the chemical transformations involved, empowering researchers to optimize and adapt these methods for their specific needs.

Introduction to this compound

This compound is a cyclic urea derivative featuring a five-membered ring with two nitrogen atoms, a carbonyl group, and a gem-dimethyl substitution at the 4-position[1]. This structural motif is a valuable building block in organic synthesis and can be found in molecules with diverse biological activities. The gem-dimethyl group can impart specific conformational constraints and influence the lipophilicity and metabolic stability of larger molecules, making it a point of interest in medicinal chemistry. Understanding its synthesis is crucial for the exploration of novel chemical entities.

Core Synthesis Mechanisms: A Mechanistic Perspective

The formation of the imidazolidin-2-one ring fundamentally involves the reaction of a 1,2-diamine with a carbonyl source. In the case of this compound, the key precursor is 1,2-diamino-2-methylpropane. The synthesis of this diamine is a critical first step and can be achieved through various routes, including the ammonolysis of corresponding diols or dichlorides[2].

The cyclization to form the imidazolidin-2-one ring can be accomplished using several carbonylating agents, each with its own mechanistic nuances and practical considerations. The most common methods include the use of phosgene and its derivatives, urea, and dialkyl carbonates.

Phosgene and Phosgene Derivatives: The Classical Approach

Phosgene (COCl₂) is a highly reactive and effective carbonylating agent for the synthesis of ureas. However, its extreme toxicity necessitates stringent safety precautions and has led to the development of safer alternatives like triphosgene and carbonyldiimidazole (CDI)[3].

The mechanism, illustrated below, proceeds through a stepwise nucleophilic attack of the diamine onto the carbonyl carbon of the phosgene equivalent.

Caption: General mechanism of imidazolidin-2-one formation using phosgene.

The reaction is typically carried out in the presence of a base to neutralize the liberated hydrochloric acid. The initial attack of one amino group on phosgene forms a carbamoyl chloride intermediate. This is followed by an intramolecular nucleophilic attack by the second amino group to close the ring and form the final product.

Urea as a Carbonyl Source: A Greener Alternative

The use of urea as a carbonyl source offers a safer and more environmentally benign approach. The reaction proceeds by heating the diamine with urea, leading to the elimination of ammonia.

The mechanism is thought to involve the initial formation of a linear adduct, which then undergoes intramolecular cyclization with the liberation of ammonia. Careful temperature control is crucial to favor cyclization over the formation of linear polyureas[4].

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,2-diamino-2-methylpropane (1.0 eq) and diethyl carbonate (1.1 eq) in a suitable solvent such as methanol or ethanol.

-

Reaction: Heat the mixture to reflux and maintain the temperature for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

-

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Characterization Data

The structure of this compound can be confirmed by the following spectroscopic data:

-

¹³C NMR: The PubChem entry for this compound indicates the presence of characteristic peaks for the carbonyl carbon, the quaternary carbon, the methylene carbon, and the methyl carbons.[1]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-H protons, the methylene protons, and the methyl protons.

-

IR Spectroscopy: The IR spectrum will show a strong absorption band for the C=O stretching vibration of the urea carbonyl group, typically in the range of 1650-1700 cm⁻¹, as well as N-H stretching vibrations.

Safety Considerations

-

1,2-Diamino-2-methylpropane is a corrosive and flammable liquid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Diethyl carbonate is a flammable liquid. Keep away from ignition sources.

-

Follow standard laboratory safety procedures at all times.

Conclusion

The synthesis of this compound can be achieved through several well-established methods for cyclic urea formation. The choice of carbonylating agent is a key consideration, with modern approaches favoring safer, phosgene-free alternatives like urea and dialkyl carbonates. A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions and achieving high yields of the desired product. The protocol provided herein serves as a robust starting point for researchers and professionals in the field of drug development and organic synthesis.

References

- PubChem. This compound.

- ResearchGate. Synthesis of imidazolidinones by reaction of phosgene with amino alcohols. [Link]

- Homework.Study.com.

- ResearchGate. Synthetic protocol of 4,5-dimethylimidazolidine-2-thione. [Link]

- Wikipedia. 1,2-Diaminopropane. [Link]

- Google Patents. A process for producing 1,3-dimethyl-2-imidazolidinone.

- MDPI.

- PubMed. Synthesis of [2-11C]5,5-dimethyl-2,4-oxazolidinedione for studies with positron tomography. [Link]

- MDPI. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. [Link]

- NIST. 2,4-Imidazolidinedione, 5,5-dimethyl-. [Link]

- ResearchGate. Easy Synthesis of trans-4,5-Dihydroxy-2-imidazolidinone and 2,4-Dimethylglycoluril. [Link]

- Google Patents. A two-step method for preparing cyclic-ureas.

Sources

A Theoretical Deep Dive into 4,4-Dimethylimidazolidin-2-one: A Computational Guide

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 4,4-Dimethylimidazolidin-2-one, a heterocyclic compound of interest in medicinal and materials chemistry. Moving beyond simple empirical description, we delve into the quantum chemical landscape of this molecule. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the application of Density Functional Theory (DFT) to elucidate its structural, spectroscopic, and electronic properties. We present not just the computational protocols but the scientific rationale underpinning these choices, ensuring a robust and reproducible theoretical model. All discussions are grounded in established computational methodologies and supported by verifiable references, providing an authoritative resource for in-silico investigation.

Introduction: The Rationale for Theoretical Scrutiny

This compound is a five-membered cyclic urea derivative. The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2][3] The gem-dimethyl substitution at the C4 position introduces specific steric and electronic perturbations to the parent ring system, influencing its conformational flexibility, reactivity, and intermolecular interactions. A thorough theoretical understanding of these properties is paramount for designing novel derivatives with tailored biological activities or material characteristics.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to investigate molecules at the atomic level.[4] It allows for the prediction of molecular geometries, vibrational frequencies (correlating to IR and Raman spectra), NMR chemical shifts, and a host of electronic properties like orbital energies and charge distributions.[5][6] Such in-silico studies can rationalize experimental findings, predict the properties of yet-to-be-synthesized molecules, and guide further experimental work, thus accelerating the research and development pipeline. This guide will establish a standard, validated protocol for the theoretical investigation of this compound.

Molecular Structure and Conformational Analysis